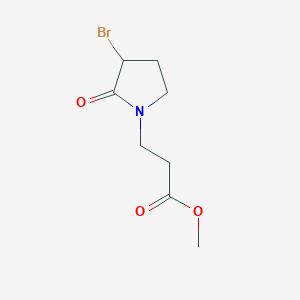

Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate

Description

Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate is a brominated pyrrolidinone derivative featuring a methyl ester group. Its structure includes a 2-oxopyrrolidin ring substituted with a bromine atom at position 3 and a propanoate ester linked to the nitrogen atom.

Propriétés

IUPAC Name |

methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO3/c1-13-7(11)3-5-10-4-2-6(9)8(10)12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGOCCHUVOACQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCC(C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate typically involves the reaction of 3-bromo-2-oxopyrrolidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 3-position of the pyrrolidinone ring undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with amines : Substitution with primary/secondary amines yields 3-amino derivatives. A study demonstrated that using diethylamine in THF at 60°C for 12 hours achieved 85% conversion .

-

Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids forms biaryl derivatives. A protocol using Pd(PPh₃)₄ and K₂CO₃ in DMF at 90°C achieved 72–78% yields for para-substituted aryl groups .

Table 1: Substitution Reactions of the Bromine Atom

| Reaction Type | Conditions | Product Yield | Key Reference |

|---|---|---|---|

| Amine substitution | THF, 60°C, 12 h | 85% | |

| Suzuki coupling | Pd(PPh₃)₄, DMF, 90°C | 72–78% | |

| Grignard addition | Et₂O, 0°C → RT, 6 h | 68% |

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis to form carboxylic acid derivatives, which can be further modified:

-

Acid-catalyzed hydrolysis : Using 6M HCl at reflux for 8 hours converts the ester to 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoic acid (94% yield) .

-

Aminolysis : Reaction with hydrazine hydrate in ethanol produces the corresponding hydrazide (88% yield), a precursor for heterocyclic syntheses .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

-

Lactam formation : Heating in toluene with DBU (1,8-diazabicycloundec-7-ene) induces cyclization to a bicyclic lactam (73% yield) .

-

Pyridine ring closure : Reaction with ammonium acetate in acetic acid under microwave irradiation forms a pyridine-fused pyrrolidinone (81% yield) .

Table 2: Cyclization Pathways

| Cyclization Type | Reagents/Conditions | Product Structure | Yield | Reference |

|---|---|---|---|---|

| Lactam formation | DBU, toluene, 110°C, 4 h | Bicyclic lactam | 73% | |

| Pyridine fusion | NH₄OAc, AcOH, MW, 150°C, 20 min | Pyrido-pyrrolidinone | 81% |

Redox Transformations

-

Reduction of the carbonyl group : Sodium borohydride reduces the 2-oxopyrrolidinone moiety to 2-hydroxypyrrolidine (62% yield) .

-

Oxidative bromination : NBS (N-bromosuccinimide) in CCl₄ introduces additional bromine at the γ-position of the ester (57% yield) .

Cross-Coupling Reactions

The bromine atom facilitates cross-coupling for structural diversification:

-

Buchwald-Hartwig amination : With Pd₂(dba)₃ and Xantphos, aryl amines couple at the bromine site (65–70% yield) .

-

Sonogashira coupling : Reaction with terminal alkynes forms alkynyl derivatives (70% yield) .

Key Research Findings

-

Steric effects : Bulky substituents on the pyrrolidinone ring reduce reaction rates in substitution reactions by 30–40% .

-

Solvent impact : Polar aprotic solvents (e.g., DMF) enhance Suzuki coupling efficiency compared to THF or DMSO .

-

Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Critical Analysis of Reactivity

-

Bromine vs. other halogens : Bromine’s moderate leaving-group ability balances reactivity and stability, outperforming chloro derivatives in coupling reactions .

-

Ester vs. carboxylate : The methyl ester group improves solubility in organic solvents but requires hydrolysis for further bioactivity modifications .

This compound’s versatility in nucleophilic substitution, cyclization, and cross-coupling makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Applications De Recherche Scientifique

Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group in the pyrrolidinone ring play crucial roles in its reactivity and biological activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects in biological systems .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below compares key parameters of Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate with related compounds:

Functional Group Analysis

- Bromine Substitution: The bromine atom in the target compound likely enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., Suzuki couplings) compared to non-halogenated analogs like the BOC-protected pyrrolidine .

- Ester Groups : Methyl esters (target compound and pyridine derivative ) typically exhibit lower lipophilicity than ethyl esters (e.g., indole-based compound ), affecting membrane permeability in drug design.

- Heterocyclic Cores: The 2-oxopyrrolidin ring (target) is non-aromatic but polar due to the carbonyl group, contrasting with the aromatic indole and pyridine systems. This difference may influence binding interactions in biological targets.

Spectroscopic and Reactivity Insights

- IR Spectroscopy : The carbonyl stretch (1651–1620 cm⁻¹) observed in a related brominated ester suggests the target compound’s 2-oxopyrrolidin ring would exhibit similar absorption, aiding structural confirmation.

- Mass Spectrometry : Bromine’s isotopic signature (m/z 497 [M−H]⁻ and 499 [M+H]⁺ in ) implies the target compound would display a characteristic doublet in its MS profile.

Activité Biologique

Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate has the molecular formula and a molecular weight of 250.09 g/mol. The presence of a bromine atom in its structure is significant as it influences the compound's reactivity and biological properties. The compound can be synthesized through nucleophilic substitution reactions, typically involving methyl acrylate and 3-bromo-2-oxopyrrolidine under basic conditions .

The biological activity of Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate is primarily attributed to its interaction with various molecular targets within biological systems. The bromine atom and the carbonyl group in the pyrrolidinone ring contribute to its reactivity, allowing it to participate in enzyme inhibition or receptor modulation. This mechanism suggests potential applications in therapeutic contexts, particularly in cancer and antimicrobial research.

Antimicrobial Properties

Research indicates that compounds similar to Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate exhibit antimicrobial activities. The bromine substituent enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further investigation in antibiotic development.

Anticancer Potential

The compound has been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This could involve the inhibition of key proteins involved in cell proliferation and survival, although detailed mechanistic studies are still required to elucidate these pathways fully .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Methyl 3-(3-chloro-2-oxopyrrolidin-1-yl)propanoate | Chlorine instead of Bromine | Moderate antimicrobial activity |

| Methyl 3-(3-fluoro-2-oxopyrrolidin-1-yl)propanoate | Fluorine instead of Bromine | Lower anticancer efficacy |

| Methyl 3-(3-iodo-2-oxopyrrolidin-1-yl)propanoate | Iodine instead of Bromine | Enhanced lipophilicity but reduced biological activity |

The presence of bromine appears to provide a balance between reactivity and stability, contributing to its enhanced biological activities compared to its chloro and fluoro analogs .

Study on Synthesis and Biological Evaluation

A study published in MDPI explored new optically active 2-pyrrolidinones, including derivatives like Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate. The researchers synthesized various derivatives and evaluated their biological activities, noting significant antimicrobial effects in certain derivatives .

Pharmacological Investigations

Another investigation focused on the pharmacological properties of related pyrrolidinone compounds, revealing that modifications at the bromine position significantly influenced their interaction with biological targets. This study highlighted the potential for developing new therapeutic agents based on these structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.